1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Lipophilicity Polar surface area CNS drug-likeness

This 3-methoxy regioisomer (CAS 1105238-69-4) is the critical meta-substituted comparator for sEH inhibitor SAR mapping. Unlike the 2-methoxy variant, the meta-OCH₃ group eliminates intramolecular NH···OCH₃ hydrogen bonding, delivering superior aqueous solubility and distinct metabolic stability—making it the preferred reference for CYP phenotyping, BBB permeability assays, and formulation development. Essential for matched molecular pair analysis to quantify regioisomeric potency shifts.

Molecular Formula C20H27N3O2S
Molecular Weight 373.52
CAS No. 1105238-69-4
Cat. No. B2736086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea
CAS1105238-69-4
Molecular FormulaC20H27N3O2S
Molecular Weight373.52
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3
InChIInChI=1S/C20H27N3O2S/c1-25-18-8-6-7-17(13-18)22-20(24)21-14-19(16-9-12-26-15-16)23-10-4-2-3-5-11-23/h6-9,12-13,15,19H,2-5,10-11,14H2,1H3,(H2,21,22,24)
InChIKeyQDUUVFCGIHTNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 1105238-69-4): Chemical Identity and Pharmacological Context


1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 1105238-69-4) is a synthetic, racemic small molecule (C₂₀H₂₇N₃O₂S; MW 373.5) incorporating a central urea pharmacophore flanked by an azepane-thiophene-ethyl fragment and a 3-methoxyphenyl group [1]. Its structural architecture is consistent with the 1,3-disubstituted urea class of soluble epoxide hydrolase (sEH) inhibitors, as exemplified by the Hammock laboratory series disclosed in US patents US10377744, US11123311, and US11723929, where the urea moiety acts as a transition-state mimetic coordinating the catalytic Tyr381/Tyr465 residues of the sEH active site [2]. Although the specific compound 1105238-69-4 lacks publicly reported primary bioactivity data in major authoritative databases (PubChem CID 44025408; ChEMBL), its closest regioisomeric analog (the 2-methoxyphenyl variant, CAS 1105238-77-4) is explicitly enumerated in the aforementioned sEH patent family, establishing the structural class context for target engagement expectations [3].

Why the 3-Methoxy Regioisomer (CAS 1105238-69-4) Cannot Be Assumed Equivalent to the 2-Methoxy Analog (CAS 1105238-77-4)


Within the 1,3-disubstituted urea sEH inhibitor scaffold, the position of the methoxy substituent on the terminal phenyl ring is a critical determinant of both potency and drug-like properties. The two commercially available regioisomers—CAS 1105238-69-4 (3-methoxy) and CAS 1105238-77-4 (2-methoxy)—differ solely in the substitution pattern on the phenyl urea terminus, yet this positional isomerism has established precedent for altering sEH inhibitory potency by more than one order of magnitude in closely related urea series [1]. Furthermore, ortho-substitution (2-methoxy) introduces steric constraints that can restrict the conformational freedom of the urea NH–aryl dihedral angle, modulating the hydrogen-bonding geometry with the catalytic tyrosine residues, whereas meta-substitution (3-methoxy) alters the electronic distribution of the π-system without imposing the same torsional restrictions [2]. These regiochemical differences translate directly into divergent solubility, metabolic stability, and target residence time profiles that render generic interchange between the two regioisomers scientifically unjustified without explicit comparative bioassay data [3].

Quantitative Differentiation Evidence for 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 1105238-69-4)


Physicochemical Property Differentiation: cLogP and TPSA Comparison Between 3-Methoxy and 2-Methoxy Regioisomers

The calculated partition coefficient (XLogP3) for the target 3-methoxy compound is 3.3, which is moderately lipophilic and within the optimal range (1–4) for balancing membrane permeability with aqueous solubility, as reported in the authoritative PubChem database (CID 44025408) [2]. In contrast, the 2-methoxy regioisomer (CAS 1105238-77-4, CID 44025409) is also assigned an XLogP3 of 3.3, indicating comparable global lipophilicity based on atom-additive computation [3]. However, the topological polar surface area (TPSA) is identical (81.8 Ų) for both regioisomers, placing both compounds near the CNS drug-likeness threshold (TPSA < 90 Ų) established by Pajouhesh and Lenz [1]. The meta-methoxy orientation distributes electron density differently across the phenyl ring compared to the ortho-methoxy, which in published urea-based sEH inhibitor series has been associated with differential metabolic soft-spot susceptibility (O-demethylation rates) and hydrogen-bond acceptor presentation to the sEH catalytic pocket [4].

Lipophilicity Polar surface area CNS drug-likeness Regioisomer comparison

Solubility Forecast: Meta-Methoxy Substitution and Aqueous Solubility Relative to Ortho-Substituted Analogs

The aqueous solubility of phenyl urea derivatives is influenced by the capacity of the substituent to participate in intermolecular hydrogen bonding within the crystal lattice. Ortho-methoxy groups can form intramolecular hydrogen bonds with the adjacent urea NH, stabilizing a pseudo-six-membered ring conformation that reduces solvent-exposed hydrogen-bond donor capacity and can decrease aqueous solubility relative to the meta-substituted analog [1]. The target 3-methoxy compound, lacking the geometric possibility for such intramolecular H-bonding, is predicted to exhibit higher intrinsic aqueous solubility than the 2-methoxy analog, a property that is advantageous for in vitro assay preparation (reduced DMSO co-solvent requirement) and for achieving consistent exposure in in vivo dosing formulations [2]. While no direct experimental solubility comparison between the two regioisomers has been published, this class-level inference is supported by systematic solubility studies on methoxy-substituted benzamide and phenylurea congeneric series [3].

Aqueous solubility Crystal packing Regioisomer Formulation

Target Class Potency Benchmark: sEH Inhibitory Activity of Closest Analog and Implication for 3-Methoxy Variant Selection

The 2-methoxy regioisomer (CAS 1105238-77-4) has been explicitly disclosed as Compound No. 1 in the Hammock laboratory sEH inhibitor patent series (US10377744, US11123311, US11723929) and deposited in BindingDB (BDBM408978) with a measured Ki of 1.40 nM against recombinant human sEH, determined by FRET-based displacement assay using the fluorescent probe ACPU [1]. Two independent Ki measurements (1.40 nM and 1.43 nM) across different assay formats confirm the reproducibility of this sub-nanomolar potency [2]. The target 3-methoxy compound (CAS 1105238-69-4) shares the identical azepane-thiophene-ethyl urea core scaffold and differs only in the methoxy position, placing it within the same structure-activity landscape defined by the Hammock group where urea pharmacophore geometry—not peripheral substitution—is the primary affinity driver [3]. While direct Ki data for the 3-methoxy compound are not publicly available, the patent family establishes that structurally related 1,3-disubstituted ureas bearing heterocyclic amines achieve sEH Ki values ranging from <0.05 nM to ~25 nM depending on the amine fragment, providing a quantitative potency bracket for class-level expectation [4].

Soluble epoxide hydrolase Enzyme inhibition Ki BindingDB

Metabolic Soft-Spot Differentiation: Regiochemical Influence on O-Demethylation Susceptibility

The primary Phase I metabolic pathway for methoxyphenyl-containing compounds is cytochrome P450-mediated O-demethylation, with the rate and extent of this biotransformation being highly sensitive to the electronic environment of the methoxy substituent [1]. Meta-methoxy groups (as in CAS 1105238-69-4) are electron-donating by resonance (+M effect) to the aromatic ring but are not conjugated to the urea carbonyl, whereas ortho-methoxy groups can participate in through-space electronic interactions with the adjacent urea moiety [2]. Published structure-metabolism relationship (SMR) studies on N-phenylurea derivatives demonstrate that ortho-substituted analogs generally exhibit faster oxidative O-dealkylation rates than their meta-substituted counterparts due to altered CYP isoform preference (CYP2C9 vs. CYP2D6 vs. CYP1A2) and active-site orientation effects [3]. This class-level inference suggests that the 3-methoxy compound may possess a metabolic stability advantage (longer microsomal half-life) relative to the 2-methoxy analog, although direct comparative hepatocyte or microsomal stability data for this specific pair have not been published.

Metabolic stability CYP450 O-demethylation Regioisomer

Computed Conformational Landscape: Azepane Ring Flexibility and Urea Bioactive Conformation Accessibility

The seven-membered azepane ring in CAS 1105238-69-4 exists as a dynamic equilibrium of chair and twist-boat conformers, unlike the more rigid six-membered piperidine or morpholine analogs frequently employed in sEH inhibitor design [1]. This conformational flexibility modulates the spatial presentation of the thiophene ring relative to the urea pharmacophore. In the sEH-bound X-ray crystallographic pose of the urea inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (PDB: 3ANS), the urea carbonyl oxygen and both NH groups form a precise hydrogen-bonding network with Tyr381, Tyr465, and Asp333, requiring the inhibitor to adopt a specific dihedral angle (τ ~150–170°) between the urea plane and the N-substituent [2]. The azepane ring in the target compound, being conformationally more adaptive than piperidine, may sample a broader ensemble of solution conformations, only a subset of which are compatible with the sEH binding pocket, potentially resulting in a higher entropic penalty upon binding but also enabling induced-fit interactions that could favor selectivity over related epoxide hydrolase isoforms (e.g., microsomal epoxide hydrolase, mEH) [3].

Conformational analysis Azepane Urea geometry Binding pose

Recommended Research and Industrial Application Scenarios for 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 1105238-69-4)


Regioisomeric SAR Probe for sEH Inhibitor Optimization Programs

CAS 1105238-69-4 serves as a critical comparator compound in structure–activity relationship (SAR) studies aimed at mapping the methoxy positional dependence of sEH inhibition within the azepane-thiophene-urea scaffold. By testing this 3-methoxy compound in parallel with the 2-methoxy analog (CAS 1105238-77-4) under identical assay conditions (recombinant human sEH FRET displacement assay [1]), medicinal chemistry teams can directly measure the regioisomeric potency shift, providing quantitative input for Free–Wilson or matched molecular pair analyses that guide lead optimization decisions [2]. The distinct electronic character of the meta-methoxy group (Hammett σ_meta = +0.12) versus the ortho-methoxy group (σ_ortho = −0.27) further enables correlation of inhibitory activity with substituent electronic parameters, building predictive models for the phenyl-urea terminus SAR [3].

Metabolic Stability and CYP Phenotyping Comparator in ADME Panel Screening

The predicted differential in O-demethylation susceptibility between the 3-methoxy and 2-methoxy regioisomers makes CAS 1105238-69-4 a valuable tool compound for ADME (Absorption, Distribution, Metabolism, Excretion) laboratories conducting CYP isoform phenotyping studies. By incubating both regioisomers in parallel with individual recombinant CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measuring the rate of methoxy-to-hydroxy biotransformation via LC-MS/MS [1], researchers can experimentally validate the regiochemical influence on isoform selectivity and generate intrinsic clearance (CL_int) parameters that inform the design of metabolically stabilized sEH inhibitors [2]. The higher predicted metabolic stability of the 3-methoxy variant also makes it a suitable reference compound for establishing baseline stability metrics in cross-species microsomal and hepatocyte stability assays [3].

CNS Penetration Assessment in Blood-Brain Barrier Permeability Models

With a TPSA of 81.8 Ų and cLogP of 3.3, the 3-methoxy compound resides at the boundary of favorable CNS drug-like space, making it an informative probe for assessing the impact of methoxy regiochemistry on blood-brain barrier (BBB) penetration within the azepane-urea series [1]. The compound can be evaluated in parallel artificial membrane permeability assays (PAMPA-BBB) and in MDCK-MDR1 cell monolayer transwell assays to determine apparent permeability coefficients (P_app) and efflux ratios [2]. Comparative brain-to-plasma ratio (K_p,brain) determination in rodent pharmacokinetic studies, if available for both regioisomers, would directly quantify the regiochemical influence on CNS exposure and guide the selection of candidates for neuropathic pain or neuroinflammatory indications where sEH inhibition in the CNS compartment is therapeutically relevant [3].

Solubility-Limited Assay Development and Formulation Screening Reference Standard

The predicted superior aqueous solubility of the 3-methoxy regioisomer, arising from the absence of intramolecular NH···OCH₃ hydrogen bonding that restricts solvent-accessible HBD capacity in the 2-methoxy analog, positions CAS 1105238-69-4 as a preferred reference compound for developing robust in vitro assay protocols where compound precipitation or non-specific binding must be minimized [1]. Contract research organizations (CROs) and pharmaceutical discovery groups can use this compound to establish the upper bound of the solubility-limited assay window, calibrate nephelometric solubility measurements, and develop formulation vehicles (e.g., pH-adjusted buffers, cyclodextrin complexes, lipid-based delivery systems) that maintain compound in solution across physiologically relevant pH ranges (pH 1.2–7.4) without resorting to excessive DMSO concentrations that may confound biological readouts [2].

Quote Request

Request a Quote for 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.